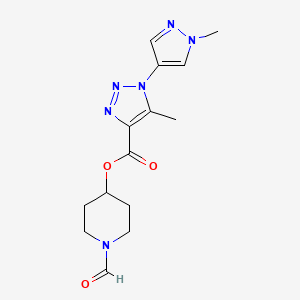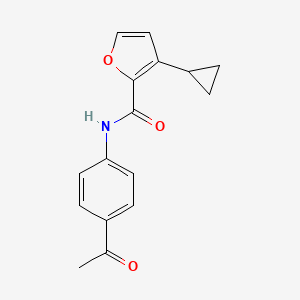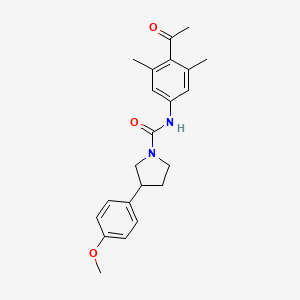
(1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate, also known as FMPTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis.
Scientific Research Applications
(1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate has shown promising results in various scientific research applications such as medicinal chemistry, drug discovery, and organic synthesis. It has been reported to exhibit potent inhibitory activity against several enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase A and B, which are implicated in the pathogenesis of various diseases including Alzheimer's disease, Parkinson's disease, and depression. This compound has also been used as a building block in the synthesis of various biologically active compounds.
Mechanism of Action
The mechanism of action of (1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate involves the inhibition of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase A and B. These enzymes are involved in the metabolism of neurotransmitters such as acetylcholine and dopamine, which are important for the proper functioning of the nervous system. Inhibition of these enzymes leads to an increase in the levels of these neurotransmitters, which can improve cognitive function and alleviate symptoms of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. This compound has also been reported to exhibit anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation-induced damage.
Advantages and Limitations for Lab Experiments
(1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate has several advantages for lab experiments including its high purity, good yield, and potent inhibitory activity against several enzymes. However, it also has some limitations such as its relatively high cost and limited availability.
Future Directions
There are several future directions for the research and development of (1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate. One potential direction is the synthesis of analogs with improved potency and selectivity against specific enzymes. Another direction is the evaluation of this compound in clinical trials for the treatment of various neurological disorders. Additionally, this compound can be used as a building block in the synthesis of novel biologically active compounds with potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications such as medicinal chemistry, drug discovery, and organic synthesis. It has potent inhibitory activity against several enzymes involved in the pathogenesis of various diseases including Alzheimer's disease, Parkinson's disease, and depression. Further research and development of this compound can lead to the discovery of novel therapeutic agents for the treatment of these diseases.
Synthesis Methods
(1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate can be synthesized using a multi-step process that involves the reaction of 4-(1-formylpiperidin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid with 1-methyl-4-(4-nitrophenyl)-1H-pyrazole-5-carboxylic acid followed by reduction and deprotection. The final product is obtained in good yield and high purity.
properties
IUPAC Name |
(1-formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O3/c1-10-13(16-17-20(10)11-7-15-18(2)8-11)14(22)23-12-3-5-19(9-21)6-4-12/h7-9,12H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMYIQBRHDJURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CN(N=C2)C)C(=O)OC3CCN(CC3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[[2-hydroxy-2-(4-methoxyphenyl)propyl]carbamoylamino]phenyl]propanamide](/img/structure/B7435033.png)
![4-(dicyanomethyl)-N-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]piperidine-1-carboxamide](/img/structure/B7435034.png)
![3-fluoro-N-[3-hydroxy-2-(hydroxymethyl)propyl]-N-methyl-5-nitrobenzenesulfonamide](/img/structure/B7435035.png)
![4-methoxy-N-[1-[5-(trifluoromethyl)-1H-imidazol-2-yl]ethyl]pyrimidin-2-amine](/img/structure/B7435037.png)
![1-[3-(Hydroxymethyl)cyclobutyl]-3-[5-(trifluoromethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7435040.png)



![2-fluoro-1-methyl-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrrolidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7435072.png)
![Ethyl 4,4-difluoro-5-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]-5-oxopentanoate](/img/structure/B7435079.png)

![[4-[5-(Difluoromethyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7435101.png)
![[(3R)-5-oxopyrrolidin-3-yl] 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate](/img/structure/B7435115.png)
![1-[(1-Bromocyclopropyl)methyl]-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7435124.png)